REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-])=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][N:6]=1)[C:1]#[N:2]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=[N+](C=C1)[O-]
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Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the excess phosphorus oxychloride removed under reduced pressure
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into methylene chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |